2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-9-1-3-10(4-2-9)20-8-6-12(18)17-14-11(13(16)19)5-7-21-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORXRSSJJHXUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=C(C=CS2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure includes a thiophene ring, which is known for its aromatic properties and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in inflammation and cancer progression. It is hypothesized that the compound may inhibit specific enzymes or receptors, modulating signaling pathways that lead to reduced cell proliferation and inflammation. The precise molecular targets are still under investigation, but studies suggest it may exhibit effects similar to known anticancer agents like Combretastatin A-4 (CA-4) by disrupting microtubule dynamics in cancer cells .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of thiophene carboxamide derivatives, including 2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide. In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines, including Hep3B (human hepatocellular carcinoma). The IC50 values reported for related compounds indicate promising activity, with some derivatives showing IC50 values as low as 5.46 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the thiophene core and substituents significantly influence the biological activity of the compounds. For instance, the presence of halogen groups on the phenyl ring enhances anticancer activity, likely due to increased lipophilicity and better binding affinity to target proteins .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide | 5.46 | Hep3B | Microtubule disruption |
| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 7.66 | Hep3B | Tubulin binding |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 12.58 | Hep3B | Cell cycle arrest in G2/M phase |
Anti-inflammatory Properties
In addition to its anticancer potential, 2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide has been investigated for anti-inflammatory effects. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting a role in modulating immune responses . The compound's ability to disrupt inflammatory signaling pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Hepatocellular Carcinoma Study : In a study examining various thiophene derivatives against Hep3B cells, it was found that compounds with similar structures displayed significant cytotoxic effects, leading to cell aggregation and altered spheroid formation, indicative of their potential as novel anticancer agents .
- Inflammation Model : Another study focused on the anti-inflammatory properties of thiophene derivatives showed that certain modifications resulted in enhanced inhibition of cytokine release in vitro, supporting their use in treating inflammatory diseases .
Comparison with Similar Compounds
5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide
- Molecular Formula : C₂₁H₁₇ClN₄O₃S
- Molecular Weight : 440.90 g/mol
- Key Features: Substituted with a cyano group at position 5 and a phenylamino group at position 2. Synthesized via reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines in ethylene glycol .
- Higher molecular weight (440.90 vs. 409.0) due to additional nitrogen and oxygen atoms.
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Molecular Formula : C₁₇H₁₈N₂O₅S₂
- Molecular Weight : 394.5 g/mol
- Key Features :
- Comparison :
- Sulfonyl groups improve aqueous solubility but may reduce membrane permeability.
- Smaller molecular weight (394.5 vs. 409.0) due to a less bulky cyclopenta ring.
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide
- Molecular Formula: Not explicitly stated, but inferred to include acetyl and phenylamino groups.
- Key Features: Synthesized via cyclization of a thiocarbamoyl precursor with chloroacetone . Acetyl and phenylamino substituents introduce steric bulk and hydrogen-bonding capacity.
- Comparison :
- Acetyl groups may enhance metabolic stability compared to the propanamido chain in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
